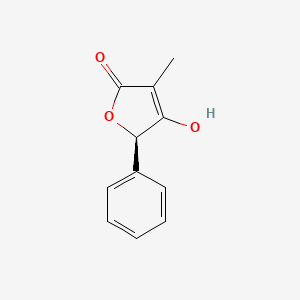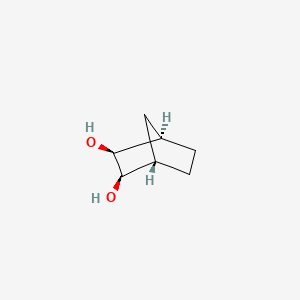
Meliasenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meliasenin B is a triterpenoid compound isolated from the seeds of the plant Melia azedarach. This compound belongs to the class of tetranortriterpenoids, which are known for their complex molecular structures and diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meliasenin B typically involves the extraction from natural sources, specifically the seeds of Melia azedarach. The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC).
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification. Research is ongoing to develop more efficient synthetic routes and scalable production methods.
Chemical Reactions Analysis
Types of Reactions: Meliasenin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups.
Scientific Research Applications
Meliasenin B has shown potential in various scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Medicine: Potential therapeutic applications due to its anti-cancer and anti-inflammatory properties.
Industry: Limited industrial applications currently, but ongoing research may expand its use in pharmaceuticals and other fields.
Mechanism of Action
Meliasenin B is part of the tetranortriterpenoid family, which includes compounds such as sendanolactone, hydroxykulactone, and cinamodiol . These compounds share similar structural features, including the presence of a tetranortriterpenoid skeleton and various functional groups. this compound is unique due to its specific configuration and the presence of a γ-lactone ring, which may contribute to its distinct biological activities .
Comparison with Similar Compounds
- Sendanolactone
- Hydroxykulactone
- Cinamodiol
Properties
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,16S,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23+,24-,25+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAIHNVLSQWBW-SQAWLGPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How was Meliasenin B identified in Toosendan Fructus, and what other similar compounds were found?
A2: Researchers used a combination of advanced techniques to isolate and identify this compound within Toosendan Fructus []. Initially, they employed a rapid screening method utilizing fluorescein diacetate-labeled HepG2 cells and fluorescence automatic microscopy to pinpoint potentially toxic compounds. This led to the identification of five components exhibiting significant toxicity. To further analyze these components, they employed LC-MS(n), a powerful analytical technique that separates and identifies molecules based on their mass-to-charge ratios. This process led to the tentative identification of ten compounds, two of which contained this compound. Alongside this compound, two other compounds, Trichilinin D and 1-O-tigloyl-1-O-debenzoylohchinal, were also isolated, characterized, and found to exhibit dose-dependent toxicity towards HepG2 cells []. This suggests that the hepatotoxic effects observed from Toosendan Fructus could be attributed to the synergistic action of multiple compounds, including this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(Acetylamino)phenyl]sulfanyl}](/img/new.no-structure.jpg)


